Methyl 3,5-dichloro-4-methoxybenzoate

Catalog No.
S702912
CAS No.
24295-27-0
M.F
C9H8Cl2O3
M. Wt
235.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,5-dichloro-4-methoxybenzoate

CAS Number

24295-27-0

Product Name

Methyl 3,5-dichloro-4-methoxybenzoate

IUPAC Name

methyl 3,5-dichloro-4-methoxybenzoate

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3

InChI Key

SHPKLAWJDWHSCJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)C(=O)OC)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)OC)Cl

Synthesis of Gefitinib

Methyl 3,5-dichloro-4-methoxybenzoate is an organic compound with the molecular formula C15H12Cl2O4C_{15}H_{12}Cl_{2}O_{4}. This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a methyl ester functional group. The presence of these substituents influences its chemical properties and biological activities, making it a compound of interest in various fields, including pharmaceuticals and organic synthesis.

Due to the lack of specific data on methyl 3,5-dichloro-4-methoxybenzoate, it's important to handle it with caution following standard laboratory practices for unknown organic compounds. It's advisable to wear personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

Further Research:

  • Experimental studies are needed to determine the physical and chemical properties of methyl 3,5-dichloro-4-methoxybenzoate.
  • Investigations into its potential biological activity or applications in various fields are warranted.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromic acid, typically yielding carboxylic acid derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert it into corresponding alcohols or amines.
  • Substitution Reactions: Nucleophilic substitution reactions are feasible with reagents like sodium hydroxide or potassium carbonate, leading to various substituted derivatives depending on the nucleophile used.

Research indicates that methyl 3,5-dichloro-4-methoxybenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial and antioxidant properties. Additionally, it serves as a precursor in the synthesis of Gefitinib, an inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 kinases, which are critical targets in cancer therapy.

The synthesis of methyl 3,5-dichloro-4-methoxybenzoate can be achieved through several methods:

  • Esterification: A common method involves the esterification reaction between 3,5-dichloro-4-methoxybenzoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux conditions to ensure complete conversion.
  • Methylation: Another approach is to methylate a mixture of 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid using dimethyl sulfate as a methylating agent .
  • Continuous Flow Reactor Systems: In industrial applications, continuous flow reactor systems may be employed to enhance control over reaction conditions and improve scalability while adhering to green chemistry principles.

The interaction studies involving methyl 3,5-dichloro-4-methoxybenzoate are crucial for understanding its biological mechanisms. Research has shown that it interacts with specific enzymes and receptors related to cancer pathways. Further studies are necessary to elucidate its full pharmacological profile and potential therapeutic applications.

Methyl 3,5-dichloro-4-methoxybenzoate can be compared with several structurally similar compounds. Below is a list of similar compounds along with their unique characteristics:

Compound NameSimilarity IndexUnique Features
4-Methoxybenzoic Acid0.91Lacks chlorine substituents; simpler structure.
3,5-Dichlorophenol0.90Contains hydroxyl group instead of ester; different reactivity profile.
Methyl 3,5-dichloro-4-hydroxybenzoate0.91Hydroxy group instead of methoxy; differing biological activities.
3-Chloro-4-methoxybenzoic Acid0.92Only one chlorine; less complex interactions in biological systems.
Methyl 3,5-dichloro-2-methoxybenzoate0.88Different substitution pattern; may exhibit different biological effects.

Methyl 3,5-dichloro-4-methoxybenzoate is unique due to its specific arrangement of methoxy and chlorine groups that influence its reactivity and biological activity compared to these similar compounds .

XLogP3

3.3

Other CAS

24295-27-0

Wikipedia

Methyl 3,5-dichloro-4-methoxybenzoate

Dates

Modify: 2023-08-15

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